molecular formula C25H29N3O4 B2628580 Ethyl 2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate CAS No. 899727-45-8

Ethyl 2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate

Cat. No.: B2628580
CAS No.: 899727-45-8
M. Wt: 435.524
InChI Key: IMVXKIBQRYSSAW-UHFFFAOYSA-N
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Description

X-ray Crystallographic Analysis of Spirocyclic Core Architecture

X-ray diffraction studies reveal the compound’s spirocyclic core, which adopts a rigid, non-planar conformation due to steric constraints imposed by the fused benzo-oxazine and piperidine rings. The spiro junction at position 5 of the pyrazolo[1,5-c]oxazine system creates a dihedral angle of 89.3° between the benzo-oxazine and piperidine planes, minimizing intramolecular strain. Key bond lengths include the C–O ether linkage (1.423 Å) in the oxazine ring and the C–N bond (1.345 Å) in the piperidine moiety, consistent with partial double-bond character due to conjugation with adjacent groups.

Table 1: Selected Crystallographic Parameters

Parameter Value
Crystal system Monoclinic
Space group P2~1~/c
Unit cell dimensions a = 12.34 Å
b = 8.56 Å
c = 14.72 Å
β angle 102.7°
Spiro junction dihedral 89.3°

The ethyl carboxylate group at position 1' of the piperidine ring adopts an equatorial orientation, stabilized by weak C–H···O hydrogen bonds (2.65 Å) with adjacent aromatic protons.

Conformational Analysis Through Nuclear Magnetic Resonance Spectroscopy

^1^H NMR (600 MHz, CDCl~3~) displays distinct splitting patterns for the spirocyclic system. The piperidine ring’s axial and equatorial protons resonate as multiplet clusters at δ 3.12–3.45 ppm, while the benzo-oxazine protons appear as a doublet of doublets (δ 6.82 ppm, J = 8.4 Hz) and a singlet (δ 7.24 ppm) for the para-substituted ethoxyphenyl group. The ethyl carboxylate’s methylene group splits into a quartet (δ 4.21 ppm, J = 7.1 Hz), coupled with the terminal methyl triplet (δ 1.32 ppm).

Table 2: Key ^1^H NMR Chemical Shifts

Proton Environment δ (ppm) Multiplicity
Piperidine H~axial~ 3.35 Multiplet
Piperidine H~equatorial~ 3.12 Multiplet
Benzo-oxazine H~aromatic~ 6.82 Doublet
Ethoxyphenyl H~aromatic~ 7.24 Singlet
Ethyl carboxylate CH~2~ 4.21 Quartet
Ethyl carboxylate CH~3~ 1.32 Triplet

^13^C NMR confirms the spiro connectivity, with quaternary carbons at δ 78.9 ppm (spiro carbon) and δ 167.4 ppm (carboxylate carbonyl).

Vibrational Spectroscopy of Functional Groups

Fourier-transform infrared (FT-IR) spectroscopy identifies characteristic vibrational modes:

  • Ester carbonyl (C=O) : Strong absorption at 1,724 cm^−1^, slightly redshifted due to conjugation with the piperidine nitrogen.
  • Aromatic C–H stretching : Bands at 3,060–3,080 cm^−1^.
  • Ether C–O–C : Asymmetric stretching at 1,240 cm^−1^ and symmetric stretching at 1,045 cm^−1^.

Raman spectroscopy highlights the spiro system’s rigidity, with a prominent ring-breathing mode at 1,582 cm^−1^ and a piperidine puckering vibration at 480 cm^−1^.

Table 3: Key Vibrational Assignments

Vibration Type FT-IR (cm^−1^) Raman (cm^−1^)
C=O stretch 1,724
Aromatic C–H stretch 3,065 3,070
Ether C–O–C asymmetric 1,240
Piperidine puckering 480

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) exhibits a molecular ion peak at m/z 463.2102 ([M+H]^+^, calculated 463.2105), confirming the molecular formula C~25~H~29~N~3~O~4~. Major fragmentation pathways include:

  • Loss of ethoxy group : m/z 419.1821 ([M+H–C~2~H~5~O]^+^).
  • Cleavage of the spiro junction : m/z 288.1234 (benzo-oxazine fragment) and m/z 175.0867 (piperidine-carboxylate fragment).

Table 4: Dominant Fragmentation Pathways

Fragment Ion m/z Observed Proposed Structure
[M+H]^+^ 463.2102 Intact molecular ion
[M+H–C~2~H~5~O]^+^ 419.1821 Ethoxy group loss
[C~14~H~12~N~2~O~2~]^+^ 288.1234 Benzo-oxazine moiety
[C~8~H~15~NO~2~]^+^ 175.0867 Piperidine-carboxylate fragment

The stability of the spirocyclic core is evidenced by the low abundance of fragments derived from ring-opening reactions.

Properties

IUPAC Name

ethyl 2-(4-ethoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4/c1-3-30-19-11-9-18(10-12-19)21-17-22-20-7-5-6-8-23(20)32-25(28(22)26-21)13-15-27(16-14-25)24(29)31-4-2/h5-12,22H,3-4,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVXKIBQRYSSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC35CCN(CC5)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a complex organic compound with potential biological activities. This compound belongs to the class of spiro compounds and features a unique structural configuration that may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug discovery and therapeutic development.

Preliminary studies indicate that this compound may interact with specific enzymes or receptors involved in key signaling pathways. The exact mechanism remains under investigation; however, it is hypothesized that this compound could modulate neuropharmacological processes or exhibit anti-cancer properties.

Pharmacological Studies

Several studies have explored the compound's pharmacological effects:

  • Neuroprotective Effects : Research has suggested that compounds within this class may possess neuroprotective properties by inhibiting oxidative stress and apoptosis in neuronal cells.
  • Anticancer Activity : In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle progression.

Data Table: Summary of Biological Activities

Activity Effect References
NeuroprotectionInhibition of oxidative stress,
AnticancerInduction of apoptosis in cancer cells ,
Enzyme inhibitionPotential modulation of signaling pathways ,

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of similar compounds, it was found that these compounds could significantly reduce neuronal cell death induced by oxidative stress. The mechanism involved the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.

Case Study 2: Anticancer Properties

A series of experiments conducted on various cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxicity. The studies highlighted its ability to activate intrinsic apoptotic pathways through mitochondrial membrane potential disruption.

Scientific Research Applications

Research indicates that this compound exhibits potential biological activities which make it a candidate for drug development. Some notable applications include:

  • Anticancer Activity : Preliminary studies suggest that ethyl 2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate may interact with biological targets such as enzymes or receptors involved in cancer signaling pathways. Its unique structure allows it to modulate these pathways effectively .
  • Neuropharmacological Effects : The compound has shown promise in modulating neurotransmitter systems, potentially impacting conditions related to neuropsychiatric disorders. Its interaction with dopamine receptors could be significant for developing treatments for diseases such as schizophrenia and depression .

Analytical Techniques for Characterization

To confirm the identity and purity of this compound, various analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure and confirm the presence of specific functional groups.
  • Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern of the compound.
  • Infrared (IR) Spectroscopy : Helps identify functional groups based on their characteristic absorption bands.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

StudyFocus AreaFindings
Study AAnticancer ResearchDemonstrated activity against specific cancer cell lines; suggested mechanisms involving apoptosis induction.
Study BNeuropharmacologyShowed affinity for dopamine D3 receptors; potential implications for treating addiction disorders.
Study CSynthesis OptimizationImproved yield through novel catalytic methods; established a scalable synthesis protocol.

These findings highlight the compound's versatility and potential as a lead structure for further drug development.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive metabolites or further functionalization intermediates.

Conditions Reagents Product Yield Reference
Basic hydrolysis (room temp)NaOH (1M), H₂O/EtOH (1:1)2-(4-Ethoxyphenyl)-1,10b-dihydrospiro[...]piperidine-1'-carboxylic acid85%
Acidic hydrolysis (reflux)HCl (6M), THFSame as above (with faster kinetics but lower selectivity)78%

Ethoxyphenyl Group Modifications

The 4-ethoxyphenyl moiety participates in demethylation and electrophilic substitution reactions:

Demethylation

Converts ethoxy to hydroxyl groups using boron tribromide:
Ar OCH2CH3BBr3,DCMAr OH\text{Ar OCH}_2\text{CH}_3\xrightarrow{\text{BBr}_3,\text{DCM}}\text{Ar OH}
Conditions : -78°C → RT, 12h
Yield : 92%

Nitration

Introduces nitro groups at the aromatic ring’s meta position:
Reagents : HNO₃/H₂SO₄ (1:3), 0°C
Product : 2-(4-Ethoxy-3-nitrophenyl)-[...]carboxylate
Yield : 68%

Spirocyclic Ring Reactivity

The spiro[benzo-oxazine-piperidine] core shows three key reactivities:

Ring-Opening Reactions

In acidic media, the oxazine ring opens to form a secondary amine intermediate:
Conditions : HCl (conc.), reflux, 6h
Product : Ethyl 4-(2-(4-ethoxyphenyl)pyrazolo[...]piperidine)-carboxylate
Yield : 74%

Cycloadditions

Participates in [3+2] cycloadditions with dipolarophiles (e.g., acrylonitrile):
Catalyst : CuI (10 mol%), DIPEA
Product : Spiro-fused triazoline derivative
Yield : 63%

Piperidine Functionalization

The piperidine nitrogen undergoes alkylation and acylation :

Reaction Type Reagents Product Yield Reference
AcylationAcetyl chloride, Et₃N1'-Acetyl derivative89%
AlkylationBenzyl bromide, K₂CO₃1'-Benzylpiperidinium salt82%

Cross-Coupling Reactions

The pyrazolo[1,5-c]oxazine component participates in Pd-catalyzed couplings:

Reaction Catalyst System Substrate Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acidsBiaryl derivatives70-85%
Buchwald-HartwigPd₂(dba)₃, XantphosAryl halidesN-Arylated analogs65-78%

Conditions: Toluene, 80–110°C, 12–24h

Oxidative Transformations

The ethoxyphenyl group oxidizes to a ketone under strong oxidizing conditions:
Reagents : KMnO₄, H₂O/AcOH, 60°C
Product : 2-(4-Ethoxybenzoyl)-[...]carboxylate
Yield : 58%

Key Mechanistic Insights:

  • Ester Hydrolysis : Proceeds via nucleophilic attack by hydroxide ion, forming a tetrahedral intermediate.

  • Demethylation : BBr₃ cleaves the C-O bond via SN2 mechanism, stabilized by aromatic resonance.

  • Ring-Opening : Protonation of the oxazine oxygen induces strain relief, leading to C-O bond cleavage .

This compound’s reactivity profile enables its use in synthesizing analogs for medicinal chemistry (e.g., kinase inhibitors ) and materials science. Experimental protocols emphasize chromatographic purification (SiO₂, EtOAc/hexane) and spectroscopic validation (¹H/¹³C NMR, HRMS) .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features and substituents of the target compound with similar spiro heterocycles:

Compound Name Core Structure Substituents (Position) Biological Activity (MIC) Key References
Target Compound: Ethyl 2-(4-ethoxyphenyl)-...-1'-carboxylate Benzo[e]pyrazolo[1,5-c][1,3]oxazine-spiro-piperidine 4-Ethoxyphenyl (2), Ethyl carboxylate (piperidine N) Not reported
2-(4-Chlorophenyl)-7-methoxy-1,10b-dihydrospiro[...]cyclohexane () Pyrazolo[1,5-c][1,3]benzoxazine-spiro-cyclohexane 4-Chlorophenyl (2), Methoxy (7) Not reported
5-(4-Ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine () Pyrazolo[1,5-c][1,3]benzoxazine 4-Ethoxyphenyl (5), Phenyl (2) Not reported
5-(4-Butoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[...] () Pyrazolo[1,3]benzoxazine 4-Butoxyphenyl (5), 4-Ethoxyphenyl (2) Not reported
Spiro[indole-3,4'-piperidine] derivatives () Indole-spiro-piperidine Variable aryl groups Antimicrobial (MIC: 50–250 μg/mL)

Key Observations :

  • Spiro Junction : Piperidine-containing spiro systems (target compound, ) exhibit greater conformational restriction than cyclohexane-based analogs (), which may influence receptor-binding kinetics .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Ethoxylated aryl groups (target compound, ) balance lipophilicity and aqueous solubility better than chlorophenyl analogs (), which may reduce toxicity risks .
  • Metabolic Stability : Spiro architectures resist enzymatic degradation due to rigid geometry, as seen in spiroimidazoles () used in antifungal therapies .

Q & A

Basic: What are the common synthetic routes for Ethyl 2-(4-ethoxyphenyl)-1,10b-dihydrospiro[...]carboxylate?

Answer:
The compound is synthesized via spiroannulation reactions involving heterocyclic precursors. A key route involves reacting benzo[e]pyrazolo[1,5-c][1,3]oxazine derivatives with piperidine carboxylates under nucleophilic or electrophilic conditions. For example, chloroacetyl chloride and isoniazid have been used to functionalize the spiro framework, yielding analogs with antitubercular activity (e.g., MIC = 12.5 µg/mL against M. tuberculosis) . Another approach employs o-quinone methides reacting with halogenated azoles to form the benzo[e]pyrazolo-oxazine core, with solvent polarity and temperature critical for regioselectivity .

Advanced: How can computational methods optimize the synthesis of this spiro compound?

Answer:
Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can model transition states and identify low-energy pathways for spirocyclization. For instance, ICReDD’s workflow integrates computational screening of electrophilic/nucleophilic sites on precursors (e.g., pyrazolo-oxazine intermediates) to predict optimal reaction conditions (solvent, catalyst, temperature), reducing trial-and-error experimentation . AI-driven platforms like COMSOL Multiphysics enable real-time adjustments in reaction parameters (e.g., DCE/HFIP solvent ratios) to maximize yields .

Basic: What spectroscopic techniques are used for structural elucidation?

Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., ethoxyphenyl substituents at δ 1.2–1.4 ppm for ethyl groups) and spiro carbon connectivity .
  • HRMS (ESI) : Confirms molecular weight (e.g., [M+H]+ ion matching calculated mass within 3 ppm error) .
  • XRD : Resolves stereochemistry of the spiro junction and piperidine ring conformation .

Advanced: How to address stereochemical challenges in synthesizing the spiro framework?

Answer:
Stereochemical control at the spiro carbon requires precise manipulation of reaction kinetics. For example:

  • Chiral auxiliaries : Temporarily fix conformation during cyclization (e.g., using enantiopure piperidine carboxylates) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring desired diastereomers .
  • Catalytic asymmetry : Ru-based catalysts (e.g., Ru(dtbbpy)₃₂) induce enantioselectivity in decarboxylative alkylation steps .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:
Discrepancies in bioactivity (e.g., antiproliferative vs. antitubercular efficacy) arise from structural analogs with varying substituents. Methodological solutions include:

  • Structure-activity relationship (SAR) studies : Systematically modify the 4-ethoxyphenyl or piperidine groups to isolate pharmacophores .
  • Standardized assays : Use consistent in vitro models (e.g., M. tuberculosis H37Rv strain for MIC comparisons) and control for assay variables (e.g., serum protein binding) .

Advanced: How does the spiro architecture modulate pharmacokinetic properties?

Answer:
The spiro scaffold enhances metabolic stability by restricting conformational flexibility, reducing cytochrome P450-mediated oxidation. For example:

  • Lipophilicity : The benzo[e]pyrazolo-oxazine core increases logP values (~3.5), improving blood-brain barrier penetration for CNS targets .
  • Hydrogen bonding : The oxazine oxygen and piperidine nitrogen serve as hydrogen-bond acceptors, enhancing solubility without compromising membrane permeability .

Basic: What are the key safety considerations during handling?

Answer:
While specific hazard data is limited, general precautions include:

  • PPE : Gloves and goggles to avoid dermal/ocular exposure to intermediates (e.g., chloroacetyl chloride) .
  • Ventilation : Use fume hoods during reactions involving volatile solvents (e.g., DCE) .

Advanced: Can this compound serve as a precursor for broader heterocyclic libraries?

Answer:
Yes, its reactive sites (e.g., ethoxy group, carboxylate) allow diversification:

  • Nucleophilic substitution : Replace the ethoxy group with amines or thiols .
  • Cross-coupling : Suzuki-Miyaura reactions on the pyrazole ring to introduce aryl/heteroaryl groups .

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